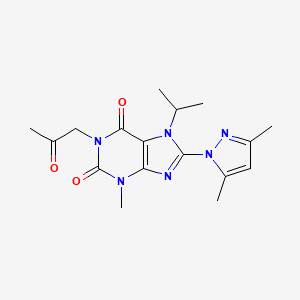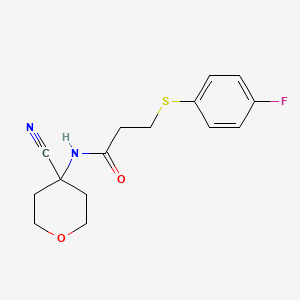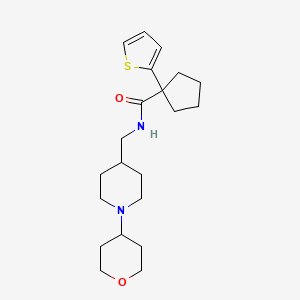
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H32N2O2S and its molecular weight is 376.56. The purity is usually 95%.
BenchChem offers high-quality N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Conformational Analysis
The research into the molecular interaction of related compounds with cannabinoid receptors provides insights into the steric and electrostatic requirements for binding to these receptors. For instance, the study by Shim et al. (2002) on a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), demonstrates its potent and selective antagonism for the CB1 cannabinoid receptor. The study's conformational analysis using the AM1 molecular orbital method and the development of unified pharmacophore models highlight the compound's interaction with the receptor and suggest a significant contribution of the C5 aromatic ring to its antagonist activity (Shim et al., 2002).
Structure-Activity Relationships (SAR)
Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives, including a similar compound, SR141716A, as cannabinoid receptor antagonists. Their work delineated the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, providing a foundation for the development of more selective and potent cannabinoid receptor ligands (Lan et al., 1999).
Heterocyclic Synthesis
The versatility of N-containing heterocycles in drug design and development is highlighted by the synthesis of novel derivatives incorporating a (thio)pyrimidine moiety, as reported by Ho and Suen (2013). Their work underscores the potential of such compounds in the synthesis of heterocyclic compounds with possible therapeutic applications (Ho & Suen, 2013).
Radioiodinated Ligands for Imaging
The preparation and evaluation of iodine-123 labeled AM251, a cannabinoid receptor antagonist, by Lan et al. (1996), exemplify the application of these compounds in developing radioligands for brain imaging studies. Such compounds can be used in single-photon emission computed tomography (SPECT) to characterize brain cannabinoid CB1 receptor binding in vivo (Lan et al., 1996).
Antidepressant Drug Development
Research into [(aryl)(aryloxy)methyl]piperidine derivatives demonstrates their potential as antidepressant drugs with high affinity for serotonin and norepinephrine transporters. The study by Orjales et al. (2003) on the synthesis and binding studies of new derivatives as potential antidepressant drugs provides valuable insights into their bioactivity and therapeutic potential (Orjales et al., 2003).
properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2S/c24-20(21(9-1-2-10-21)19-4-3-15-26-19)22-16-17-5-11-23(12-6-17)18-7-13-25-14-8-18/h3-4,15,17-18H,1-2,5-14,16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZJCPKIEHLTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

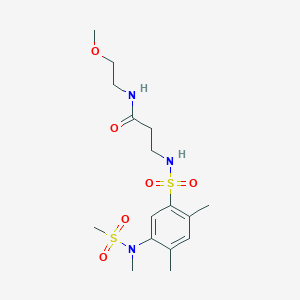
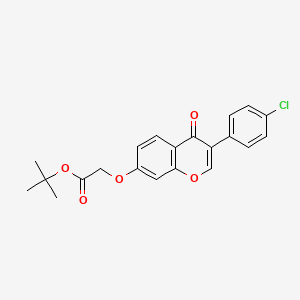

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2989997.png)
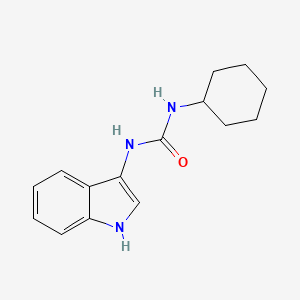
![3-fluoro-N-[1-(prop-2-yn-1-yl)piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2989999.png)
![N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2990000.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide](/img/no-structure.png)
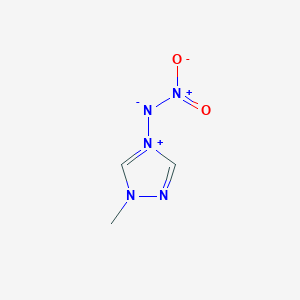
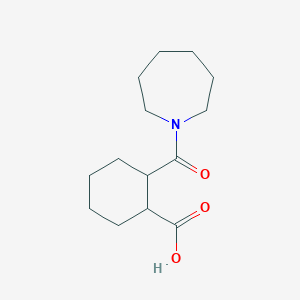
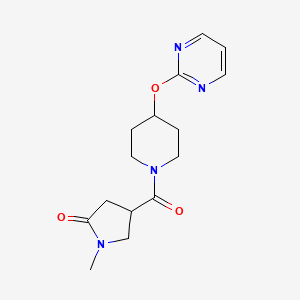
![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990014.png)
